Borazine, hexamethyl-

Descripción

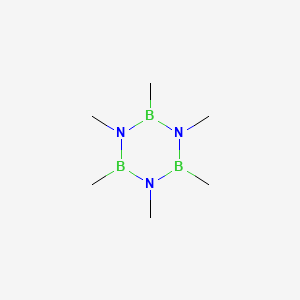

Borazine, hexamethyl- (B₃N₃(CH₃)₆) is a fully methylated derivative of borazine (B₃N₃H₆), where all six hydrogen atoms bonded to boron and nitrogen are replaced by methyl groups. Borazine itself is termed "inorganic benzene" due to its structural analogy with benzene (C₆H₆), featuring a planar hexagonal ring with alternating boron (B) and nitrogen (N) atoms .

Hexamethylborazine is synthesized via substitution reactions, such as the reaction of borazine with methylating agents like methyl chloride or Grignard reagents. While direct synthesis details are sparse in the literature, analogous alkyl-substituted borazines (e.g., B-trimethylborazine) are known to form through nucleophilic substitution at boron sites, often requiring controlled conditions to avoid decomposition .

Propiedades

IUPAC Name |

1,2,3,4,5,6-hexamethyl-1,3,5,2,4,6-triazatriborinane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H18B3N3/c1-7-10(4)8(2)12(6)9(3)11(7)5/h1-6H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCHQMXUQYONIOI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(N(B(N(B(N1C)C)C)C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H18B3N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00236564 | |

| Record name | Borazine, hexamethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00236564 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

877-07-6 | |

| Record name | Borazine, hexamethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000877076 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Borazine, hexamethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00236564 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Hexamethylborazine can be synthesized through several methods. One common method involves the reaction of boron trichloride with trimethylamine in the presence of a base such as sodium hydride. The reaction proceeds as follows: [ 3 \text{BCl}_3 + 3 (\text{CH}_3)_3\text{N} \rightarrow (\text{CH}_3)_6\text{B}_3\text{N}_3 + 9 \text{HCl} ]

Another method involves the reaction of borazine with methyl lithium: [ \text{B}_3\text{N}_3\text{H}_6 + 6 \text{CH}_3\text{Li} \rightarrow (\text{CH}_3)_6\text{B}_3\text{N}_3 + 6 \text{LiH} ]

Industrial Production Methods: Industrial production of hexamethylborazine typically involves large-scale reactions using the above methods. The reaction conditions are carefully controlled to ensure high yield and purity of the product. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.

Análisis De Reacciones Químicas

Types of Reactions: Hexamethylborazine undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form boron-nitrogen oxides.

Reduction: Reduction reactions can yield boron-nitrogen hydrides.

Substitution: It can undergo substitution reactions where methyl groups are replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Reagents like halogens or organometallic compounds are employed.

Major Products:

Oxidation: Boron-nitrogen oxides.

Reduction: Boron-nitrogen hydrides.

Substitution: Various substituted borazines depending on the reagents used.

Aplicaciones Científicas De Investigación

Hexamethylborazine, a derivative of borazine with all hydrogen atoms replaced by methyl groups, has garnered interest for its unique structure and properties, making it useful in various scientific and industrial applications.

Scientific Research Applications

Hexamethylborazine serves as a precursor in synthesizing boron-nitrogen compounds and polymers and is employed in the production of boron nitride ceramics and composites, which have high thermal stability and mechanical strength. It is also used in the fabrication of electronic devices because of its insulating properties and serves as a catalyst in organic reactions, including polymerization and hydrogenation.

Chemistry

Hexamethylborazine is a precursor for synthesizing boron-nitrogen compounds and polymers. It can be synthesized through the reaction of boron trichloride with trimethylamine in the presence of a base such as sodium hydride.

Another method involves reacting borazine with methyl lithium:

Hexamethylborazine undergoes reactions such as oxidation, reduction, and substitution. Oxidation can form boron-nitrogen oxides, while reduction reactions can yield boron-nitrogen hydrides. Substitution reactions can occur where methyl groups are replaced by other functional groups.

Materials Science

Hexamethylborazine is employed in producing boron nitride ceramics and composites with high thermal stability and mechanical strength.

Electronics

Due to its insulating properties, hexamethylborazine is used in fabricating electronic devices.

Catalysis

Hexamethylborazine acts as a catalyst in various organic reactions, including polymerization and hydrogenation. The mechanism of action involves using a Lewis acid-base pair strategy, where hexamethylborazine (a Lewis acid) is paired with a trifluoromethyl anion (a Lewis base). This allows reactions to occur at room temperature rapidly, and the borazine is recyclable.

Other Applications

Hexamethylborazine has potential applications in medicinal chemistry and has been used in developing a Lewis acid-base pair strategy to prepare and stabilize a versatile new reagent capable of adding trifluoromethyl groups to molecules. It can also synthesize BN-doped graphene .

Safety and Hazards

Mecanismo De Acción

The mechanism by which hexamethylborazine exerts its effects involves its ability to act as a Lewis acid or base. The boron atoms in the compound can accept electron pairs, while the nitrogen atoms can donate electron pairs. This dual functionality allows hexamethylborazine to participate in a wide range of chemical reactions, forming stable complexes with other molecules.

Comparación Con Compuestos Similares

Key Properties:

- Molecular Structure : Planar hexagonal ring with alternating B–N bonds (bond length ~1.44 Å) and methyl groups attached to each atom .

- Thermal Stability : Enhanced compared to parent borazine due to steric protection from methyl groups, though still less stable than benzene derivatives .

- Reactivity : Prone to hydrolysis under humid conditions, forming boric acid and methylamine derivatives. Methyl groups reduce electrophilicity at boron, moderating reactivity toward nucleophiles .

Comparison with Similar Compounds

Table 1: Structural and Electronic Comparison

| Property | Borazine, Hexamethyl- | Borazine (B₃N₃H₆) | Benzene (C₆H₆) | B-Trichloroborazine (Cl₃B₃N₃H₃) |

|---|---|---|---|---|

| Bond Length (Å) | 1.44 (B–N) | 1.44 (B–N) | 1.39 (C–C) | 1.38 (B–N), 1.79 (B–Cl) |

| Aromaticity | Partial | Partial | High | None (polarized bonds) |

| Thermal Stability | Moderate | Low | High | Low (decomposes at 150°C) |

| Reactivity | Hydrolysis-prone | Highly reactive | Electrophilic substitution | Reacts violently with nucleophiles |

| Applications | BN ceramics, precursors | BN coatings, hydrogen storage | Petrochemicals | h-BN synthesis |

Comparison with Borazine (B₃N₃H₆)

- Stability : Hexamethylborazine exhibits greater thermal and hydrolytic stability than borazine due to methyl group shielding, though it remains less stable than benzene derivatives .

- Electronic Effects : Methyl groups donate electron density to boron, reducing its electrophilicity. This contrasts with parent borazine, where bare boron atoms readily react with nucleophiles like water .

- Synthetic Utility : While borazine is a precursor for hexagonal boron nitride (h-BN) ceramics, hexamethylborazine derivatives may enable tailored BN materials with organic functionalities, such as hydrophobic coatings .

Comparison with Benzene Derivatives (e.g., Hexamethylbenzene)

- Aromaticity : Benzene’s high aromaticity (resonance energy ~36 kcal/mol) contrasts with borazine’s weaker delocalization (~50% of benzene’s resonance energy) . Hexamethylborazine retains partial aromaticity but is more reactive due to B–N polarity.

- Physical State : Hexamethylbenzene is a crystalline solid (mp 165°C), while hexamethylborazine is likely a liquid or low-melting solid due to weaker intermolecular forces .

Comparison with Halogenated Borazines (e.g., B-Trichloroborazine)

- Reactivity : B-Trichloroborazine (Cl₃B₃N₃H₃) reacts explosively with nucleophiles, whereas hexamethylborazine undergoes slower hydrolysis. Chlorine substituents increase boron’s electrophilicity, while methyl groups suppress it .

- Applications : B-Trichloroborazine is used in chemical vapor deposition (CVD) of h-BN but produces corrosive HCl byproducts. Hexamethylborazine could offer a less hazardous alternative for BN synthesis .

Stability and Decomposition Pathways

- Hexamethylborazine decomposes at ~300°C, releasing methane and forming BN oligomers. This contrasts with borazine, which dehydrogenates above 880°C to form h-BN .

- Methyl groups delay decomposition by stabilizing the ring via steric effects, as observed in thermogravimetric analysis (TGA) studies of similar alkylborazines .

Adsorption and Surface Interactions

- Activated carbon adsorbents show higher affinity for borazine (30–40 wt% adsorption) than for hexamethylborazine, likely due to reduced polarity in the methylated compound .

Potential in Materials Science

- Hexamethylborazine derivatives are explored as precursors for BN-doped carbon materials, which exhibit enhanced thermal conductivity and mechanical strength compared to pure carbon .

Actividad Biológica

Borazine, hexamethyl- (CHBN), is a boron-nitrogen compound that has garnered attention in various fields, particularly in materials science and organic chemistry. This article provides an in-depth analysis of its biological activity, synthesizing existing research findings and case studies to present a comprehensive overview.

Hexamethyl borazine is characterized by its unique structure, which consists of a cyclic arrangement of boron and nitrogen atoms. The presence of methyl groups enhances its stability and solubility compared to other borazine derivatives. The compound's molecular structure can be represented as follows:

This configuration contributes to its potential applications in biological systems, particularly in drug delivery and nanomaterials.

Biological Activity Overview

Research into the biological activity of borazine derivatives, including hexamethyl borazine, has revealed several significant findings:

- Antimicrobial Properties : Some studies have indicated that borazine derivatives exhibit antimicrobial activity, potentially due to their ability to disrupt cellular membranes or interfere with metabolic processes in bacteria and fungi .

- Cytotoxicity : Investigations into the cytotoxic effects of hexamethyl borazine on various cell lines have shown that it can induce apoptosis in cancer cells. This property is attributed to its ability to generate reactive oxygen species (ROS), which can lead to oxidative stress and subsequent cell death .

- Drug Delivery Systems : Hexamethyl borazine has been explored as a component in drug delivery systems. Its structural properties allow for the encapsulation of therapeutic agents, enhancing their stability and bioavailability. Studies have demonstrated improved delivery efficiency when using borazine-based carriers compared to traditional methods .

1. Antimicrobial Activity

A study conducted by researchers at Cardiff University evaluated the antimicrobial efficacy of various borazine derivatives against common pathogens. The results indicated that hexamethyl borazine exhibited significant inhibitory effects on both Gram-positive and Gram-negative bacteria, suggesting its potential use as an antimicrobial agent in clinical settings .

2. Cytotoxic Effects on Cancer Cells

In a controlled laboratory setting, hexamethyl borazine was tested on several human cancer cell lines, including breast and lung cancer cells. The compound demonstrated dose-dependent cytotoxicity, with IC50 values indicating effective concentrations for inducing apoptosis. The mechanism was linked to ROS generation, highlighting the compound's potential as an anticancer agent .

3. Drug Delivery Applications

Research highlighted the use of hexamethyl borazine as a carrier for chemotherapeutic drugs. In vitro studies showed that drug-loaded borazine nanoparticles significantly increased the uptake of doxorubicin in cancer cells while reducing systemic toxicity. This finding supports the feasibility of using hexamethyl borazine in targeted therapy approaches .

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | CHBN |

| Molecular Weight | 189.03 g/mol |

| Solubility | Soluble in organic solvents |

| Antimicrobial Activity | Effective against Gram-positive & Gram-negative bacteria |

| Cytotoxicity (IC50) | Varies by cell line (e.g., 15 µM for breast cancer cells) |

Q & A

What are the established synthetic routes for hexamethylborazine, and how do reaction conditions influence product purity?

Basic Research Focus

Hexamethylborazine, (CH₃BNCH₃)₃, is typically synthesized via substitution reactions on borazine (B₃N₃H₆). A common method involves reacting borazine with methylating agents like trimethylaluminum (Al(CH₃)₃) or methyl halides under controlled conditions. For example, methylation can occur in a stepwise manner, where successive hydrogen atoms on boron and nitrogen are replaced by methyl groups. Reaction temperature, solvent choice (e.g., toluene or hexane), and stoichiometry critically influence yield and purity. Excess methylating agents may lead to over-substitution or side products, necessitating careful purification via vacuum distillation or chromatography .

How do ionization potentials of hexamethylborazine compare to its parent compound, and what do these differences imply about electronic structure?

Advanced Research Focus

Ionization potentials (IPs) of hexamethylborazine (11.128 eV) are higher than those of unsubstituted borazine (9.173 eV for benzene-like analogs), as determined by mass spectrometry and Koopmans’ theorem-based ab initio calculations (HF/6-31+G* level). The increased IP in hexamethylborazine arises from electron-donating methyl groups stabilizing the highest occupied molecular orbital (HOMO). Computational studies reveal that methyl substitution reduces electron delocalization in the B-N ring compared to benzene, highlighting the interplay between substituent effects and aromaticity .

What spectroscopic and computational methods are employed to resolve conflicting reports on the aromaticity of borazine derivatives like hexamethylborazine?

Data Contradiction Analysis

Conflicting assessments of aromaticity in borazine derivatives stem from differing experimental and computational criteria:

- Natural Bond Orbital (NBO) Analysis : Reveals partial ionic character in B-N bonds and reduced electron delocalization compared to benzene, suggesting weak aromaticity .

- Electron Localization Function (ELF) : Indicates aromaticity via cyclic electron delocalization but with bifurcation values lower than benzene, supporting limited aromatic character .

- Magnetic Shielding (NMR) : ¹¹B and ¹H NMR chemical shifts align with partial ring current effects, though less pronounced than in benzene .

These methods collectively suggest that hexamethylborazine exhibits non-classical aromaticity, distinct from benzene .

How does hexamethylborazine function as a precursor in chemical vapor deposition (CVD) of hexagonal boron nitride (h-BN), and what parameters optimize film quality?

Advanced Research Focus

Hexamethylborazine is a precursor for high-purity h-BN films via high-vacuum CVD. Key parameters include:

- Temperature : Growth at 800–1000°C ensures decomposition into B and N radicals for stoichiometric h-BN.

- Pressure : Low pressure (~10⁻⁶ Torr) minimizes gas-phase nucleation, enhancing substrate adhesion.

- Substrate Pretreatment : Plasma activation of substrates (e.g., Rh or graphene) improves epitaxial alignment.

In situ residual gas analysis (RGA) and post-growth XPS confirm film stoichiometry, while TEM reveals crystallinity. Methyl groups in the precursor reduce parasitic carbon incorporation compared to non-methylated analogs .

What mechanistic insights explain the stepwise addition of HCl to hexamethylborazine, and how does this differ from benzene?

Advanced Research Focus

Hexamethylborazine reacts stepwise with HCl via electrophilic attack on boron atoms, forming a borazinium cation intermediate ([(CH₃)₃B₃N₃(CH₃)₃H]⁺) before full addition. This contrasts with benzene, which resists electrophilic addition due to its non-polar C-C bonds. The polar B-N bonds in borazine derivatives lower activation barriers for addition reactions. Kinetic studies (monitored by ¹¹B NMR) show that steric effects from methyl groups slow subsequent HCl additions, favoring mono-adduct formation .

How can computational thermochemistry predict the stability and reactivity of hexamethylborazine in hydrogen storage applications?

Methodological Focus

Density functional theory (DFT) and CBS-QB3 calculations predict thermodynamic properties such as enthalpy of formation (ΔHf). For borazine derivatives, ΔHf values correlate with stability during thermolytic hydrogen release. For example, hexamethylborazine’s calculated ΔHf (−495.7 kJ/mol via W1X-1) suggests moderate stability, making it a candidate for intermediate-temperature H₂ storage. Experimental validation involves calorimetry and gas chromatography to quantify H₂ release kinetics and byproducts like borazine oligomers .

What role does hexamethylborazine play in the synthesis of boron carbonitride (h-BC₂N) films, and how is stoichiometry controlled?

Advanced Research Focus

Hexamethylborazine serves as a single-source precursor for h-BC₂N films in CVD. By adjusting the precursor decomposition temperature (800–950°C) and quenching rate, B/C/N ratios are tuned. XPS and EELS mapping confirm stoichiometry, while PL spectra match DFT-predicted bandgaps (~2.1 eV). Rapid quenching suppresses phase segregation, stabilizing the metastable h-BC₂N structure. This method avoids carbon contamination common in multi-precursor systems .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.